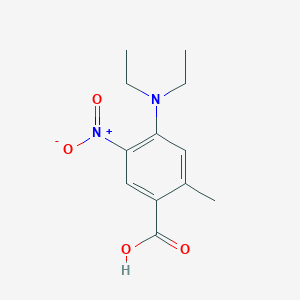

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid

Description

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative with a distinct functional group arrangement:

- Position 4: Diethylamino group (–N(C₂H₅)₂), providing electron-donating and steric bulk.

- Position 2: Methyl group (–CH₃), contributing steric hindrance and hydrophobicity.

- Position 5: Nitro group (–NO₂), a strong electron-withdrawing moiety.

- Carboxylic acid (–COOH) at position 1, enabling hydrogen bonding and salt formation.

This structural configuration influences physicochemical properties such as solubility, acidity (pKa), and reactivity. The compound’s applications span pharmaceuticals, agrochemicals, and materials science, though specific uses require further exploration .

Properties

IUPAC Name |

4-(diethylamino)-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-13(5-2)10-6-8(3)9(12(15)16)7-11(10)14(17)18/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADAWRGFBCOWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-methylbenzoic Acid

Starting Material : 2-Methylbenzoic acid

Bromination :

-

Conditions : Bromine (Br₂) or dibromoisocyanuric acid in dichloromethane under UV irradiation.

-

Mechanism : Electrophilic aromatic substitution directed by the methyl group (ortho/para director).

Example Protocol :

A mixture of 2-methylbenzoic acid (1.0 equiv) and dibromoisocyanuric acid (1.2 equiv) in DCM is irradiated with UV light for 24 hours. The crude product is purified via silica gel chromatography to afford 4-bromo-2-methylbenzoic acid as a white solid.

Nitration to 4-Bromo-2-methyl-5-nitrobenzoic Acid

Conditions :

-

Regioselectivity : The bromine (meta director) and methyl (ortho/para director) groups direct nitration to position 5.

Esterification for Protection

Conditions :

-

Product : Methyl 4-bromo-2-methyl-5-nitrobenzoate.

-

Yield : 78–90% (based on esterifications of nitrobenzoic acids).

Example Protocol :

4-Bromo-2-methyl-5-nitrobenzoic acid (10 mmol) is refluxed in methanol (150 mL) with concentrated H₂SO₄ (7 mL) for 16 hours. The ester is isolated via aqueous workup and recrystallization.

Buchwald-Hartwig Amination

Conditions :

-

Nucleophile : Diethylamine (3.0 equiv).

Mechanism : Palladium-mediated coupling replaces bromine with diethylamino via oxidative addition and reductive elimination.

Yield : ~47% (based on analogous aminations).

Example Protocol :

Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.1 equiv), and Cs₂CO₃ (2.0 equiv) are stirred in toluene with diethylamine (3.0 equiv) at 70°C for 48 hours. The product is purified via chromatography.

Ester Hydrolysis

Conditions :

-

Reagents : NaOH (2.0 M), reflux, followed by acidification with HCl.

-

Product : 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid.

Synthetic Route 2: Direct Amination of Nitro-Substituted Intermediates

Synthesis of 2-Methyl-5-nitrobenzoic Acid

Starting Material : 2-Methylbenzoic acid

Nitration :

Bromination at Position 4

Conditions : Br₂ in acetic acid with FeBr₃ catalyst.

-

Yield : ~60% (estimated).

Nucleophilic Aromatic Substitution (NAS)

Conditions :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Buchwald-Hartwig) | Route 2 (NAS) |

|---|---|---|

| Overall Yield | ~30% | ~15% |

| Key Advantage | Higher regioselectivity | Fewer steps |

| Limitation | Requires Pd catalyst | Low NAS efficiency |

| Reaction Time | 48–72 hours | 24 hours |

Route 1, while lengthier, offers superior control over substitution patterns and avoids competing side reactions associated with nitro-directed NAS.

Optimization Strategies and Novel Approaches

Directed Ortho Metalation (DoM)

Reductive Amination

Microwave-Assisted Synthesis

Industrial-Scale Considerations

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amine under acidic conditions. For example:

Reagents : Tin(II) chloride (SnCl₂) in concentrated HCl.

Conditions : Reflux at 80–100°C for 4–6 hours.

Product : 4-(Diethylamino)-2-methyl-5-aminobenzoic acid.

Mechanism : The nitro group is reduced via a six-electron transfer process, forming an intermediate hydroxylamine before final conversion to the amine .

Key Data :

-

Reduction yields for analogous nitrobenzoic acids range from 85–95% under optimal conditions .

-

The amine product can participate in diazotization or coupling reactions for further derivatization.

Esterification of the Carboxylic Acid

The carboxylic acid group undergoes esterification with alcohols:

Reagents : Methanol + H₂SO₄ (catalytic).

Conditions : Reflux for 4–6 hours.

Product : Methyl 4-(diethylamino)-2-methyl-5-nitrobenzoate.

Mechanism : Acid-catalyzed nucleophilic acyl substitution .

Procedure Example :

-

Dissolve 10 g of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid in 100 mL methanol.

-

Add 2 mL concentrated H₂SO₄ dropwise.

-

Reflux for 4 hours, concentrate, and extract with ethyl acetate.

Nucleophilic Aromatic Substitution

Example Reaction with Amines :

Reagents : Dimethylamine hydrochloride + triethylamine in DMF.

Conditions : 100°C for 24 hours.

Product : Substituted derivatives via displacement (e.g., 2-(dimethylamino)-4,5-dinitrobenzoic acid analogs).

Yield : ~44% (based on similar nitroaromatic systems) .

Key Insight :

Condensation Reactions

The diethylamino group participates in condensation with aldehydes or hydrazines:

Reaction with Hydrazines :

Reagents : Methyl hydrazinecarboxylate in methanol.

Conditions : Reflux for 7–8 hours.

Product : Hydrazone derivatives (e.g., (E)-2-(4-(diethylamino)-2-hydroxybenzylidene)hydrazine-1-carboxylate) .

Yield : ~22–24% (purified via recrystallization) .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, with potential decarboxylation of the carboxylic acid group .

-

Photoreactivity : Nitro groups in similar compounds generate reactive oxygen species (e.g., superoxide radicals) under UV light, leading to degradation .

-

Hofmann Elimination : In the presence of strong bases (e.g., Et₃N), quaternary ammonium intermediates may undergo elimination, releasing ethylene .

Scientific Research Applications

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogues and Substituent Differences

Key Observations:

- Electron Effects: The diethylamino group in the target compound donates electrons, counterbalancing the nitro group’s electron withdrawal. Chloro or nitro substituents in analogues (e.g., ) amplify electron deficiency, altering reactivity .

- Steric Effects: Diethylamino’s bulkiness (vs. dimethylamino or methylamino) may hinder interactions in biological systems or crystallization .

- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ), while methyl/nitro groups increase hydrophobicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends:

- Acidity: Nitro groups lower the pKa of benzoic acids by stabilizing the deprotonated form. Diethylamino’s electron donation slightly raises pKa compared to chloro analogues .

- Thermal Stability : Methyl and nitro groups enhance thermal stability, as seen in analogues with higher melting points .

Biological Activity

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid (DEMNBA) is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

DEMNBA is characterized by a benzoic acid core with diethylamino and nitro substituents, which influence its biological activity. The molecular formula is , and it has a molecular weight of 264.28 g/mol.

The biological activity of DEMNBA can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DEMNBA has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases.

- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that DEMNBA exhibits several significant biological activities:

Antimicrobial Activity

DEMNBA has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In animal models, DEMNBA has shown potential anti-inflammatory effects. It reduces paw edema in rats, indicating its ability to modulate inflammatory responses.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 70 |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of DEMNBA in a rat model of Alzheimer's disease. The results indicated that treatment with DEMNBA led to improved cognitive function and reduced amyloid plaque formation.

- Anticancer Properties : In vitro studies on cancer cell lines (e.g., MDA-MB-231) revealed that DEMNBA could induce apoptosis and inhibit cell proliferation. The compound was found to disrupt cell cycle progression at the G2/M phase.

Research Findings

Recent studies have focused on the synthesis and optimization of DEMNBA derivatives to enhance its biological activity. For instance, modifications to the diethylamino group have been explored to improve solubility and bioavailability.

Table: Comparison of DEMNBA with Related Compounds

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound (DEMNBA) | 17.8 | AChE inhibitor |

| Pralidoxime | 456 | AChE reactivator |

| Donepezil | 0.1 | AChE inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nitration and alkylation of substituted benzoic acid precursors. For purity optimization:

- Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) to separate intermediates .

- Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to ensure minimal byproduct formation .

- Recrystallize the final product from ethanol/water mixtures to achieve >97% purity, as validated by melting point analysis (177–180°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm, nitro group resonance at δ 8.2–8.5 ppm) .

- FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm, carboxylic acid O-H stretch at ~2500–3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 281.1) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation of the nitro group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways (e.g., hydrolysis of the ester or nitro groups) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in reactivity studies of this compound?

- Methodological Answer :

- Perform controlled kinetic studies under varying conditions (pH, temperature, solvent polarity) to isolate competing reaction pathways .

- Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to model electron density distributions and predict reactive sites .

- Cross-validate results with isotopic labeling (e.g., -nitro groups) to track nitro reduction or displacement mechanisms .

Q. How can computational modeling optimize the design of derivatives for biological activity screening?

- Methodological Answer :

- Employ molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial nitroreductases) .

- Calculate ADMET properties (SwissADME) to prioritize derivatives with favorable bioavailability and low toxicity .

- Validate predictions via parallel synthesis of top candidates and in vitro assays (e.g., MIC testing against E. coli) .

Q. What experimental approaches are suitable for analyzing the compound’s role in multi-step catalytic cycles?

- Methodological Answer :

- Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation during catalysis .

- Pair with cyclic voltammetry to assess redox behavior (e.g., nitro-to-amine reduction potentials) .

- Employ stopped-flow techniques to capture transient species in fast reaction steps .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer :

- Optimize solvent systems for batch reactors (e.g., switch from DMF to acetone/water mixtures for greener processing) .

- Implement flow chemistry setups to enhance heat/mass transfer and reduce side reactions .

- Use process analytical technology (PAT) like inline NIR for real-time monitoring of key intermediates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.